molecular formula C13H10O4S B14514613 [3-(Thiophene-2-carbonyl)phenoxy]acetic acid CAS No. 62810-11-1

[3-(Thiophene-2-carbonyl)phenoxy]acetic acid

Cat. No.: B14514613
CAS No.: 62810-11-1
M. Wt: 262.28 g/mol
InChI Key: IABZQGAZWFJIEG-UHFFFAOYSA-N
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Description

[3-(Thiophene-2-carbonyl)phenoxy]acetic acid: is an organic compound that features a thiophene ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid typically begins with thiophene-2-carboxylic acid and phenol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Materials Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonyl and phenoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene-2-acetic acid: Shares the thiophene ring but lacks the phenoxy group.

    Thiophene-3-acetic acid: Another isomer with the acetic acid moiety attached at a different position on the thiophene ring.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the thiophene ring.

Uniqueness:

    Structural Features: The combination of the thiophene ring, phenoxy group, and acetic acid moiety makes [3-(Thiophene-2-carbonyl)phenoxy]acetic acid unique.

    Reactivity: The presence of both electron-rich and electron-deficient regions in the molecule allows for diverse chemical reactivity.

    Applications: Its unique structure enables a wide range of applications in various fields, from catalysis to drug development.

Properties

CAS No.

62810-11-1

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

2-[3-(thiophene-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H10O4S/c14-12(15)8-17-10-4-1-3-9(7-10)13(16)11-5-2-6-18-11/h1-7H,8H2,(H,14,15)

InChI Key

IABZQGAZWFJIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=CS2

Origin of Product

United States

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